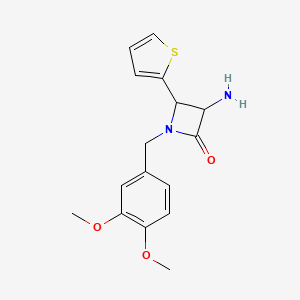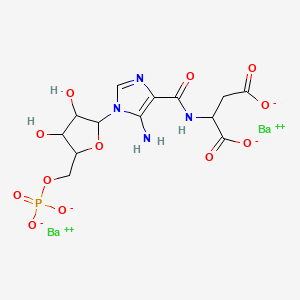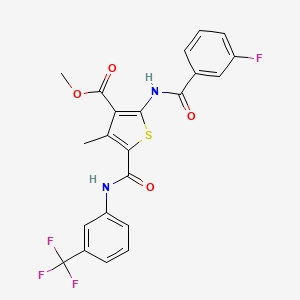
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid followed by reduction to introduce the amino group. The nitration can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or metal-based reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: 5-Nitro-4-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the amino and methoxy groups, making it less versatile in certain applications.
4-Methyl-2-(trifluoromethyl)benzoic acid:
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, which can significantly change its chemical properties and applications.
Uniqueness
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H8F3NO3 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13/h2-3H,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
TWAODCJDJPKNRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)
![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)









